molecular formula C10H9BrN2O2 B577796 Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1215504-30-5

Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B577796
CAS No.: 1215504-30-5
M. Wt: 269.098
InChI Key: USZADKSDVGABGB-UHFFFAOYSA-N
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Description

Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves a one-pot tandem cyclization/bromination process. This method uses ethyl acetate as the solvent and tert-butyl hydroperoxide (TBHP) as the oxidant. The reaction proceeds without the need for a base, making it a straightforward and efficient synthetic route .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate
  • Ethyl 8-Bromoimidazo[1,2-a]pyridine-6-carboxylate
  • N-(Pyridin-2-yl)amides

Uniqueness

Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific substitution pattern and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives and a useful tool in medicinal chemistry .

Properties

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZADKSDVGABGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679699
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215504-30-5
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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